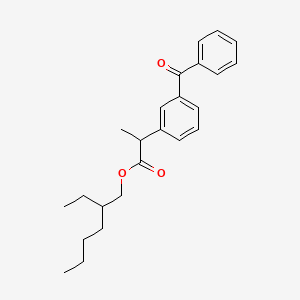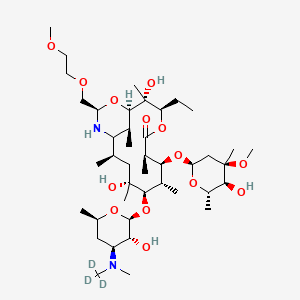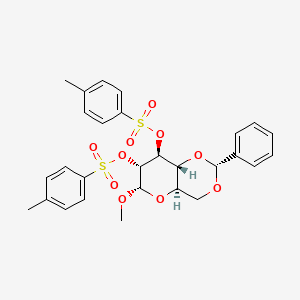
Methyl 4,6-o-benzylidene-2,3-di-o-tosyl-alpha-d-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside: is a derivative of glucose, specifically modified to include tosyl (p-toluenesulfonyl) groups and a benzylidene protective group. This compound is often used in carbohydrate chemistry for the protection of hydroxyl groups, which allows for selective reactions at other positions on the glucose molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 4 and 6 of the glucose molecule are protected by forming a benzylidene acetal. This is achieved by reacting the glucose with benzaldehyde in the presence of an acid catalyst.
Tosylation: The hydroxyl groups at positions 2 and 3 are then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine. This introduces the tosyl groups, making the hydroxyl groups more reactive for subsequent transformations.
Industrial Production Methods: While specific industrial production methods for 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of protective groups and selective tosylation to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The tosyl groups in 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside can be displaced by nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The benzylidene protective group can be removed under acidic conditions, revealing the free hydroxyl groups at positions 4 and 6.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups, to form different oxidation states of the glucose derivative.
Common Reagents and Conditions:
Tosylation: Tosyl chloride and pyridine.
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Oxidation: Reagents like sodium periodate or lead tetraacetate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various nucleophiles.
- Deprotected glucose derivatives after removal of the benzylidene group.
- Oxidized or reduced forms of the glucose derivative.
Scientific Research Applications
Chemistry: 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside is used in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups in carbohydrate molecules. This allows for the precise modification of glucose derivatives for further chemical transformations.
Biology and Medicine: In biological research, this compound can be used to study the effects of specific modifications on glucose metabolism and transport. It serves as a model compound for understanding the behavior of modified sugars in biological systems.
Industry: In the pharmaceutical industry, derivatives of 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside can be used in the synthesis of complex drug molecules, particularly those involving carbohydrate moieties.
Mechanism of Action
The mechanism of action of 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside involves the selective protection of hydroxyl groups, which prevents unwanted side reactions during chemical transformations. The tosyl groups act as leaving groups in substitution reactions, allowing for the introduction of various functional groups at specific positions on the glucose molecule. The benzylidene group provides stability to the molecule during these reactions.
Comparison with Similar Compounds
Methyl 4,6-O-benzylidene-?-D-glucopyranoside: Similar in structure but lacks the tosyl groups, making it less reactive in substitution reactions.
2,3,4,6-Tetra-O-benzyl-D-glucopyranoside: Contains benzyl protective groups at all hydroxyl positions, providing complete protection but requiring more steps for selective deprotection.
Methyl 2,3,4,6-tetra-O-acetyl-?-D-glucopyranoside: Uses acetyl groups for protection, which can be removed under milder conditions compared to tosyl groups.
Uniqueness: 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside is unique due to its combination of tosyl and benzylidene protective groups, allowing for selective and controlled chemical transformations. This makes it a valuable tool in carbohydrate chemistry for the synthesis of complex glucose derivatives.
Properties
Molecular Formula |
C28H30O10S2 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H30O10S2/c1-18-9-13-21(14-10-18)39(29,30)37-25-24-23(17-34-27(36-24)20-7-5-4-6-8-20)35-28(33-3)26(25)38-40(31,32)22-15-11-19(2)12-16-22/h4-16,23-28H,17H2,1-3H3/t23-,24-,25+,26-,27-,28+/m1/s1 |
InChI Key |
MPNMHFPNHIKNOA-AEEDLNABSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H]3[C@@H](CO[C@H](O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


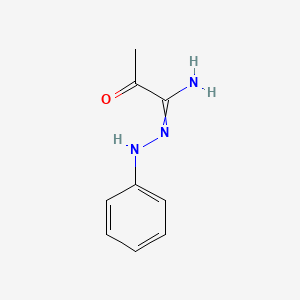
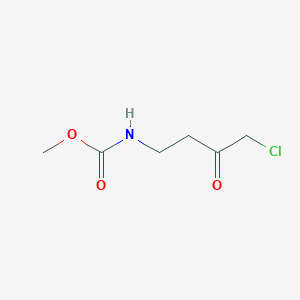
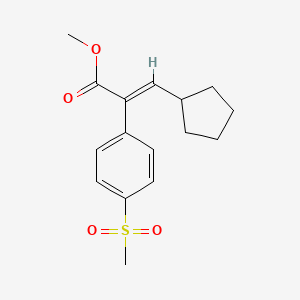
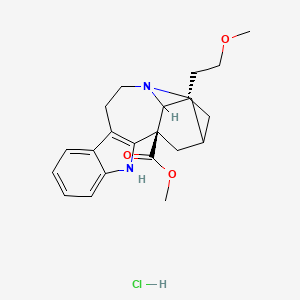
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
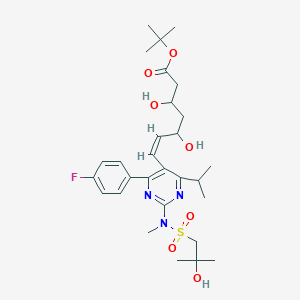
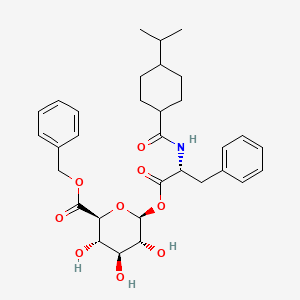
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
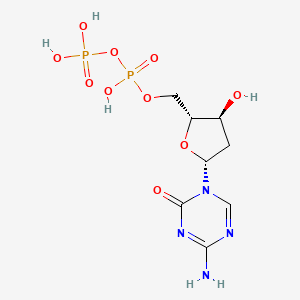
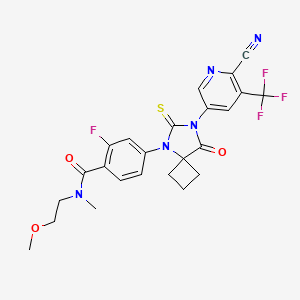
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
